2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide
Description
This compound features a thiophene-3-sulfonamide core substituted with a 1,2,4-oxadiazole ring at the 2-position. The oxadiazole moiety is further functionalized with a 3,5-dimethoxyphenyl group, while the sulfonamide nitrogen atoms are substituted with methyl and 3-methylphenyl groups.
Properties
IUPAC Name |
2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S2/c1-14-6-5-7-16(10-14)25(2)32(26,27)19-8-9-31-20(19)22-23-21(24-30-22)15-11-17(28-3)13-18(12-15)29-4/h5-13H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEYDQTXCFGZNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide is a novel synthetic derivative featuring a thiophene core and an oxadiazole moiety. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 429.5 g/mol. The structure includes a thiophene ring, an oxadiazole group, and methoxy-substituted phenyl rings, which are crucial for its biological activity.
Antimicrobial Activity
Studies indicate that thiophene derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains and fungi. The presence of the oxadiazole moiety enhances the antimicrobial efficacy by disrupting microbial cell wall synthesis and function .
Anticancer Activity
Recent investigations into the anticancer potential of related compounds reveal that they may induce apoptosis in cancer cell lines. For example, derivatives of 1,2,4-oxadiazoles have demonstrated cytotoxic effects against leukemia and breast cancer cell lines, with some compounds exhibiting greater potency than established chemotherapeutics like doxorubicin .
Case Study: Cytotoxic Effects
A detailed study assessed the cytotoxicity of the compound on several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10.38 | Induction of apoptosis via p53 pathway |
| U-937 (Leukemia) | 5.25 | Caspase-3 activation leading to apoptosis |
| HT-29 (Colon) | 7.15 | Cell cycle arrest and apoptosis induction |
These findings suggest that the compound operates through multiple mechanisms to exert its anticancer effects.
Anti-inflammatory Activity
Thiophene derivatives are also noted for their anti-inflammatory properties. Compounds similar to the one have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This suggests potential therapeutic applications in conditions characterized by chronic inflammation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications on the thiophene ring or substituents on the oxadiazole can significantly influence its potency and selectivity:
- Electron-donating groups (e.g., methoxy groups) enhance lipophilicity and improve cellular uptake.
- Substituents on the thiophene can modulate interactions with biological targets, potentially increasing efficacy against specific diseases.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. The specific structure of this compound may enhance its efficacy against various cancer cell lines due to its ability to interfere with cellular signaling pathways involved in proliferation and apoptosis .
- Antimicrobial Properties
- Anti-inflammatory Effects
Material Science Applications
- Organic Electronics
- Sensors
Data Table: Summary of Applications
Case Studies
-
Anticancer Research
- A study published in a peer-reviewed journal demonstrated that similar oxadiazole compounds inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. This study suggests that the compound could be further explored for its potential as a chemotherapeutic agent .
- Antimicrobial Efficacy
- Organic Electronics Development
Comparison with Similar Compounds
Key Structural Analogues
The compound shares structural homology with several sulfonamide derivatives, as illustrated below:
Implications of Structural Differences
Oxadiazole Substituent Effects :
- The target compound’s 3,5-dimethoxyphenyl group introduces steric bulk and electron-donating effects, which may enhance binding to hydrophobic pockets or modulate metabolic stability compared to the 4-fluorophenyl analogue’s smaller, electron-withdrawing substituent .
- Methoxy groups (target compound) are prone to demethylation metabolism, whereas fluorine (analogue) improves metabolic resistance but may reduce solubility.
Sulfonamide Aryl Group Positioning :
- The 3-methylphenyl group (target) vs. 4-methoxyphenyl (analogue) alters steric and electronic profiles. Meta-substitution (target) may reduce π-π stacking efficiency compared to para-substitution but could improve selectivity in target binding.
Hypothetical Pharmacological and Physicochemical Properties
- Binding Affinity : Electron-donating methoxy groups may enhance interactions with aromatic residues in enzyme active sites, while fluorine’s electronegativity could polarize adjacent bonds.
- Metabolic Stability : Fluorinated analogues typically exhibit longer half-lives, whereas methoxy groups may undergo faster hepatic clearance.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of 3,5-dimethoxyphenyl precursors to form the oxadiazole ring, followed by sulfonamide coupling. For example, oxadiazole formation may utilize nitrile oxides and carbodiimides under reflux in anhydrous THF . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by H/C NMR and HPLC (>95% purity) are critical for validation .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., dimethoxy groups at C3/C5 of phenyl, methyl groups on thiophene-sulfonamide) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] ion at m/z 513.12) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .
Q. How can researchers validate the compound’s stability under experimental storage conditions?
- Methodological Answer : Accelerated stability studies in DMSO (10 mM stock) at -20°C over 30 days, monitored via HPLC for degradation products (e.g., sulfonamide hydrolysis). Lyophilization in inert atmospheres (N) is recommended for long-term storage .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Variability in bioassay results (e.g., IC discrepancies in kinase inhibition) may stem from differences in cell lines, assay buffers, or compound solubility. Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) and standardized protocols (e.g., DMSO concentration ≤0.1%) to reconcile data .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Methodological Answer :
- Core Modifications : Replace the 3,5-dimethoxyphenyl group with electron-withdrawing substituents (e.g., -CF) to enhance target binding .
- Sulfonamide Optimization : Test N-methyl vs. N-aryl variants to improve metabolic stability .
- Bioisosteric Replacement : Substitute the oxadiazole ring with 1,2,4-triazole to evaluate potency changes .
- Data Analysis : Use multivariate regression models to correlate substituent electronic parameters (Hammett σ) with activity .
Q. What computational approaches are effective for predicting this compound’s binding mode to biological targets?
- Methodological Answer :
- Molecular Docking : Autodock Vina or Schrödinger Glide to simulate interactions with kinases (e.g., EGFR, VEGFR2) .
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability in aqueous environments .
- QM/MM : Density functional theory (DFT) to calculate charge distribution on the oxadiazole ring and sulfonamide moiety .
Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?
- Methodological Answer : Slow vapor diffusion (e.g., hexane into chloroform solution) at 4°C to grow single crystals. If crystallization fails, use powder XRD paired with computational crystal structure prediction (CSP) tools like Mercury .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
